molecular formula C11H12N4O2S B2410603 1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034380-61-3

1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2410603
CAS No.: 2034380-61-3
M. Wt: 264.3
InChI Key: MGUKJUUOZRWFSD-UHFFFAOYSA-N
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Description

1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of azetidine, sulfone, and triazole

Preparation Methods

The synthesis of 1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multi-step procedures. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 1-(1-(phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-(1-(Phenylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the azetidine, sulfone, and triazole moieties, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[1-(benzenesulfonyl)azetidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S/c16-18(17,11-4-2-1-3-5-11)14-8-10(9-14)15-7-6-12-13-15/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUKJUUOZRWFSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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